molecular formula C14H20N2O4S B4775331 methyl {4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}carbamate

methyl {4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}carbamate

Cat. No. B4775331
M. Wt: 312.39 g/mol
InChI Key: KNUVDIQNLOZXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}carbamate, commonly known as clopidol, is a chemical compound that has been widely used in the field of veterinary medicine as an anticoccidial agent. It is a member of the carbamate family of compounds and is structurally similar to other carbamate pesticides. Clopidol has been used to control coccidiosis, a parasitic disease that affects the intestinal tracts of poultry and other animals.

Mechanism of Action

Clopidol acts by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This leads to a decrease in the production of pyrimidine nucleotides, which are essential for the growth and replication of coccidia. Clopidol has also been shown to have an immunomodulatory effect, which may contribute to its anticoccidial activity.
Biochemical and Physiological Effects:
Clopidol has been shown to have low toxicity in animals and humans. It is rapidly metabolized in the liver and excreted in the urine. Clopidol has been shown to have a mild effect on liver enzymes and electrolyte balance in poultry, but these effects are generally reversible and do not cause any significant harm to the animals.

Advantages and Limitations for Lab Experiments

Clopidol has several advantages for use in lab experiments. It is relatively inexpensive and readily available. It has a broad spectrum of activity against coccidian parasites, making it useful for studying the pathogenesis of coccidiosis. However, clopidol has some limitations. It has a narrow therapeutic window, which means that it can be toxic to animals if given at high doses. It also has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels.

Future Directions

There are several future directions for research on clopidol. One area of interest is the development of new formulations that can improve the bioavailability and efficacy of clopidol. Another area of interest is the investigation of the immunomodulatory effects of clopidol and its potential use in the treatment of other parasitic diseases. Additionally, there is a need for further studies on the safety and toxicity of clopidol in different animal species and in humans.

Scientific Research Applications

Clopidol has been extensively studied for its anticoccidial activity in poultry. It has been shown to be effective against a wide range of coccidian species, including Eimeria tenella, Eimeria acervulina, and Eimeria maxima. Clopidol has also been investigated for its potential use in the treatment of other parasitic diseases, such as malaria and leishmaniasis.

properties

IUPAC Name

methyl N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-11-4-3-9-16(10-11)21(18,19)13-7-5-12(6-8-13)15-14(17)20-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUVDIQNLOZXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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